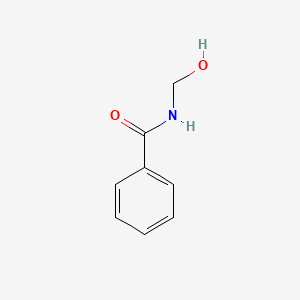

N-(Hydroxymethyl)benzamide

Description

Historical Context and Early Studies of N-Methylol Amides

The study of N-(Hydroxymethyl)benzamide is rooted in the broader historical investigation of N-methylol amides. These compounds, characterized by the N-CH₂OH functional group, emerged as important intermediates in organic synthesis in the early 20th century. A pivotal moment in this context was the development of the Tscherniak-Einhorn reaction. wikipedia.orgwikipedia.org Initially reported by Joseph Tscherniak in 1901 for the condensation of N-hydroxymethylphthalimide with aromatic compounds, the reaction was later expanded by Alfred Einhorn in 1905 to include other N-hydroxymethylamides, such as those derived from benzoic acid. wikipedia.orgwikipedia.orgdrugfuture.com

This reaction demonstrated the utility of N-hydroxymethylamides as amidoalkylating agents in electrophilic aromatic substitution, typically catalyzed by strong acids like sulfuric acid. wikipedia.orgwikipedia.org Early synthetic methods for preparing N-hydroxymethylamides involved the condensation of the corresponding amide with an aqueous solution of formaldehyde (B43269), often in the presence of a base. wikipedia.orgindexcopernicus.com For instance, this compound can be prepared from benzamide (B126) and formaldehyde. indexcopernicus.comprepchem.com These foundational studies established N-methylol amides as accessible and reactive synthons, paving the way for more detailed investigations into their chemical behavior.

Significance of the N-Hydroxymethyl Moiety in Chemical Reactivity

The synthetic importance of this compound and related N-methylol amides is largely due to the reactivity of the N-hydroxymethyl moiety. This group serves as a stable precursor to highly reactive electrophilic species known as N-acyliminium ions. acs.orgacs.org The formation of these ions is typically achieved under acidic conditions, where the hydroxyl group is protonated and subsequently eliminated as a water molecule. wikipedia.orgwikipedia.org The resulting N-acyliminium ion is a resonance-stabilized cation, which makes it a potent electrophile for the formation of new carbon-carbon and carbon-heteroatom bonds. acs.orgacs.org

The reactivity of N-acyliminium ions is a cornerstone of their utility in constructing diverse molecular scaffolds, from simple bicyclic systems to complex polycyclic natural products. acs.org The electron-withdrawing nature of the adjacent acyl group enhances the electrophilicity of the iminium carbon, making N-acyliminium ions more reactive than their N-alkyliminium counterparts. acs.org This heightened reactivity allows them to participate in a wide range of intramolecular and intermolecular reactions, including cyclizations with various nucleophiles. acs.orgacs.org The stability and reactivity of the N-hydroxymethyl group can be influenced by substitution on the nitrogen atom or the aromatic ring. For example, N-(hydroxymethyl)-N-methylbenzamide is less stable under alkaline conditions than this compound. nih.gov

Overview of Research Trajectories for this compound

Research involving this compound has evolved from its initial use in classical reactions to more nuanced investigations of its reaction mechanisms and applications in modern synthetic chemistry. Kinetic studies have provided detailed insights into the pH-dependent reactivity of this compound derivatives in aqueous solutions. researchgate.netresearchgate.net These studies have revealed that the compound can react via different mechanisms depending on the pH. For instance, under basic conditions, the reaction often proceeds through a specific-base-catalyzed deprotonation of the hydroxyl group, followed by the rate-limiting breakdown of the resulting alkoxide. researchgate.netresearchgate.net At lower pH values, an acid-catalyzed mechanism becomes dominant. researchgate.netresearchgate.net

The compound continues to serve as a valuable intermediate. For example, it can be converted to N-(chloromethyl)benzamide, a precursor for other synthetic building blocks. indexcopernicus.com More recent research has also explored the metabolic pathways of related compounds, identifying this compound as a major metabolite of N-methylbenzamide. nih.gov The fundamental reactivity of the N-hydroxymethylamide core continues to be explored in the synthesis of complex molecules and in the development of new synthetic methodologies.

Interactive Data Table: Properties of this compound

| Property | Value |

| IUPAC Name | This compound |

| Molecular Formula | C₈H₉NO₂ |

| Synonyms | Benzamidomethanol, N-Methylolbenzamide |

| Appearance | Solid |

| CAS Number | 6282-02-6 |

Structure

3D Structure

Properties

IUPAC Name |

N-(hydroxymethyl)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO2/c10-6-9-8(11)7-4-2-1-3-5-7/h1-5,10H,6H2,(H,9,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UOUBPDZUBVJZOQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)NCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80211930 | |

| Record name | N-Hydroxymethylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80211930 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6282-02-6 | |

| Record name | N-(Hydroxymethyl)benzamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6282-02-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Hydroxymethylbenzamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006282026 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6282-02-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5946 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-Hydroxymethylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80211930 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-(hydroxymethyl)benzamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.905 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N-HYDROXYMETHYLBENZAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LF48FI2YOX | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Strategies for N Hydroxymethyl Benzamide and Its Derivatives

Classical Synthesis Routes for N-(Hydroxymethyl)benzamide

The cornerstone of this compound synthesis has traditionally been the reaction between benzamide (B126) and formaldehyde (B43269). This method, established for over a century, remains a reliable and straightforward approach.

Formaldehyde and Benzamide Condensation under Basic Conditions

The most common classical synthesis involves the condensation reaction of benzamide and formaldehyde in a weakly basic aqueous medium. indexcopernicus.com This method, often attributed to Einhorn, typically involves heating the reactants, leading to the precipitation of this compound crystals upon cooling. indexcopernicus.com The reaction is generally high-yielding, with reports citing product yields of 85.3%. indexcopernicus.com Another report mentions a yield of 84% following a similar procedure. prepchem.com The basic conditions are crucial for facilitating the nucleophilic attack of the amide nitrogen on the carbonyl carbon of formaldehyde.

A similar strategy is employed for substituted benzamides. For instance, N-Hydroxymethyl-(2-benzoyl)benzamide can be synthesized by refluxing o-benzoylbenzamide with an aqueous formaldehyde solution in the presence of potassium carbonate (K₂CO₃) as the base. prepchem.com This reaction, conducted in an ethanol-water solvent system, also produces a high yield of 85%. prepchem.com

Table 1: Classical Synthesis of this compound and its Analogue

| Starting Material | Base | Solvent | Conditions | Yield (%) | Reference |

|---|---|---|---|---|---|

| Benzamide | Weakly basic | Water | Boiling | 85.3 | indexcopernicus.com |

| Benzamide | Not specified | Not specified | Not specified | 84 | prepchem.com |

| o-Benzoylbenzamide | K₂CO₃ | Ethanol/Water | Reflux (20 hrs) | 85 | prepchem.com |

Variations and Optimization of Reaction Conditions

Variations in the classical synthesis primarily revolve around the choice of base, solvent, and temperature to optimize yield and purity. Kinetic studies of the aqueous reaction of this compound derivatives between pH 10 and 14 show that the decomposition reaction proceeds via a specific-base-catalyzed mechanism. researchgate.netresearchgate.net This understanding of the compound's stability profile is critical for optimizing its synthesis, as conditions must favor formation over degradation.

Optimization strategies can include:

Base Selection : While weak inorganic bases like potassium carbonate are common prepchem.com, other bases can be used depending on the specific substrate and desired outcome. For related reactions like N-methylation where this compound is an intermediate, changing the base from a strong one like sodium methoxide (B1231860) (NaOMe) to a weaker one like cesium carbonate (Cs₂CO₃) was found to improve selectivity and reduce side product formation. escholarship.org

Solvent System : The solvent choice impacts reactant solubility and reaction temperature. While purely aqueous systems are used indexcopernicus.com, mixed solvents like ethanol/water can be employed to better dissolve substituted, more organic-soluble benzamides. prepchem.com Other syntheses involving N-hydroxymethyl intermediates have utilized methanol (B129727). escholarship.orgamazonaws.com

Temperature and Reaction Time : Conditions range from room temperature stirring for extended periods (24 hours or more) for sensitive substrates amazonaws.com to boiling or refluxing to drive the reaction to completion. indexcopernicus.comprepchem.com

Synthesis of Substituted this compound Analogues

The core synthetic strategy can be adapted to produce a wide array of derivatives with substitutions on the aromatic ring or the amide nitrogen.

Synthesis of Aromatic Substituted Derivatives

The condensation reaction is generally tolerant of various substituents on the benzamide aromatic ring. This allows for the synthesis of a diverse family of compounds. For example, N-(hydroxymethyl) compounds have been identified as metabolites of 4-chloro-N-methylbenzamide and 4-t-butyl-N-methylbenzamide, demonstrating that the hydroxymethylation reaction proceeds in the presence of both electron-withdrawing (chloro) and bulky electron-donating (t-butyl) groups. nih.gov

Specific laboratory syntheses confirm this versatility:

N-Hydroxymethyl-(2-benzoyl)benzamide : Prepared from o-benzoylbenzamide and formaldehyde with an 85% yield. prepchem.com

N-hydroxy-4-(hydroxymethyl)benzamide : Synthesized from methyl 4-(hydroxymethyl)benzoate. rsc.org

N-benzoyl-2-hydroxybenzamides : These more complex structures are prepared from salicylamide (B354443) derivatives, indicating the compatibility of phenolic hydroxyl groups under certain conditions. nih.gov

Table 2: Synthesis of Aromatic Substituted this compound Derivatives

| Starting Material | Reagents | Key Feature | Reference |

|---|---|---|---|

| o-Benzoylbenzamide | Formaldehyde, K₂CO₃ | Benzoyl substituent | prepchem.com |

| 4-Chloro-N-methylbenzamide | In vitro metabolism | Chloro substituent | nih.gov |

| 4-t-Butyl-N-methylbenzamide | In vitro metabolism | t-Butyl substituent | nih.gov |

| Methyl 4-(hydroxymethyl)benzoate | Hydroxylamine (B1172632) | Hydroxymethyl substituent | rsc.org |

| Salicylamide | 4-(Trifluoromethyl)benzoyl chloride | Trifluoromethylbenzoyl group | nih.gov |

Synthesis of N-Alkylated N-Hydroxymethyl Derivatives

Introducing an alkyl group on the amide nitrogen in addition to the hydroxymethyl group creates N-alkylated N-hydroxymethyl derivatives. These compounds are often intermediates in metabolic pathways or other chemical transformations. nih.govacs.org

A direct synthesis of an N-alkylated analogue, N-(hydroxymethyl)phthalimidine, was developed based on the methods for this compound. amazonaws.com The synthesis involves reacting phthalimidine (which contains an N-H bond within a cyclic structure, making it an N-alkylated amide analogue) with paraformaldehyde and potassium carbonate in methanol at room temperature. amazonaws.com This demonstrates that the fundamental condensation reaction can be applied to secondary amides to yield the corresponding N-alkylated N-hydroxymethyl compounds. Studies have shown that N-alkylation can increase the reaction rate of the carbinolamide functionality compared to the unsubstituted this compound. amazonaws.com

Novel Synthetic Approaches and Catalytic Methods

Recent research has moved beyond classical condensation to explore more advanced catalytic and multi-step synthetic strategies.

A notable development is the use of transition metal catalysis. A cobalt-catalyzed N-methylation of amides using methanol as a sustainable C1 source has been reported. escholarship.org In this process, this compound was experimentally identified as a key reaction intermediate. The proposed mechanism involves the cobalt-catalyzed dehydrogenation of methanol to formaldehyde, which then reacts with the amide to form the this compound intermediate. Subsequent reduction of this intermediate by a cobalt-hydride species yields the final N-methylated product. escholarship.org

Another novel approach utilizes the in-situ generation of an N-benzoyl iminium ion from this compound using concentrated sulfuric acid. This reactive intermediate can then participate in [4+2] cycloaddition reactions with alkenes, providing a pathway to complex 1,3-amino alcohol derivatives. lead-discovery.de This method highlights the synthetic utility of this compound as a precursor to other valuable chemical scaffolds.

Furthermore, oxidative methods have been developed. The oxidative decarboxylation of N-aroylglycines with lead(IV) acetate (B1210297) can produce N-(acetoxymethyl)benzamides, which are closely related ester derivatives of N-(hydroxymethyl)benzamides. acs.org

Table 3: Novel and Catalytic Synthetic Approaches

| Method | Catalyst / Reagent | Intermediate / Product Type | Key Feature | Reference |

|---|---|---|---|---|

| Catalytic N-Methylation | Cobalt (in-situ generated) | N-Methylbenzamide | This compound as a key intermediate; uses methanol as a C1 source. | escholarship.org |

| [4+2] Cycloaddition | H₂SO₄ | 1,3-Amino alcohols | In-situ generation of a reactive N-benzoyl iminium ion. | lead-discovery.de |

| Oxidative Decarboxylation | Lead(IV) acetate | N-(Acetoxymethyl)benzamides | Forms an ester analogue of the target compound. | acs.org |

Electrochemical Synthesis Approaches

Electrochemical methods offer a sustainable and mild alternative for organic synthesis, often avoiding harsh reagents and conditions. In the context of N-hydroxymethylation, electrochemistry provides a novel route for the in-situ generation of formaldehyde equivalents. A notable strategy involves the use of N,N-dimethylacetamide (DMA) and water (H₂O) under electrochemical conditions. This process generates N-(hydroxymethyl)-N-methylacetamide, which then acts as a formaldehyde surrogate. researchgate.net

This electrochemical approach facilitates the direct and site-selective N-hydroxymethylation of various substrates, including indoles and related heterocycles. The key advantages of this methodology are the mild, base-free, and metal-catalyst-free reaction conditions. Mechanistic studies confirm that the N-(hydroxymethyl) intermediate is generated in situ, providing an alternative pathway to access N-hydroxymethylated amides and other derivatives. researchgate.net The scalability of this transformation has been demonstrated through gram-scale synthesis, highlighting its potential for practical applications. researchgate.net

| Parameter | Description | Source(s) |

| Method | Electrochemical generation of a formaldehyde surrogate | researchgate.net |

| Reactants | N,N-dimethylacetamide (DMA), Water (H₂O) | researchgate.net |

| Key Intermediate | N-(hydroxymethyl)-N-methylacetamide | researchgate.net |

| Conditions | Mild, base- and metal catalyst-free | researchgate.net |

| Applicability | N-hydroxymethylation of indoles, bis-indoles, carbazoles, etc. | researchgate.net |

Iron-Catalyzed N-O Bond Cleavage Pathways and this compound Intermediacy

Iron, being an abundant and non-toxic metal, is an attractive catalyst for developing sustainable chemical processes. researchgate.net An iron-catalyzed protocol has been developed for the synthesis of complex heterocyclic structures, such as 3-amino-3-aminomethyl-2-oxindoles, where this compound plays a crucial role as an intermediate. researchgate.netncl.res.in

The reaction mechanism involves the iron-catalyzed cleavage of the N-O bond in N-methoxybenzamides. This cleavage generates two key species in situ: formaldehyde and benzamide. researchgate.netresearchgate.netncl.res.in These two components then react to form the this compound intermediate. This intermediate subsequently participates in a tandem amidation process, involving the formation of one C-C and two C-N bonds, to yield the final product. researchgate.netncl.res.in Detailed mechanistic investigations, including the isolation and characterization of intermediates, have confirmed the proposed catalytic cycle and the intermediacy of this compound. researchgate.net This strategy demonstrates the utility of iron catalysis in complex, multi-bond-forming reactions, achieving yields of up to 88% across numerous examples. ncl.res.in

| Reaction Type | Catalyst | Key Precursors | Generated Intermediates | Final Product Class | Source(s) |

| Tandem Amidation | Iron | Isatins, N-methoxybenzamides | Formaldehyde, Benzamide, this compound | β-amino-aminomethyl-oxindoles | researchgate.net, ncl.res.in, researchgate.net |

Considerations for Solvent-Free Synthesis

Solvent-free synthesis is a key principle of green chemistry, aiming to reduce chemical waste and environmental impact. A solvent-free method has been successfully developed for generating monoacylaminals, which are direct precursors to carbinolamides like this compound. researchgate.netresearchgate.netamazonaws.com

This approach involves the direct heating of an amide with an aminal. The reaction proceeds without the need for a solvent, and the resulting monoacylaminal can often be isolated in a pure form after drying under a high vacuum, eliminating the need for further purification steps. researchgate.netresearchgate.net Yields for this solvent-free generation of monoacylaminals are typically in the range of 45% to 65%. researchgate.net This method provides an efficient and environmentally benign alternative to traditional solution-phase syntheses for preparing carbinolamide precursors. acs.org

| Methodology | Reactants | Conditions | Product | Typical Yield | Source(s) |

| Solvent-Free Synthesis | Amide, Aminal | Heating | Monoacylaminal | 45-65% | researchgate.net, researchgate.net, lookchem.com |

Preparation of Precursors for this compound Derivatives

The synthesis of stable precursors is fundamental for the subsequent elaboration of this compound into more complex molecules. The following sections detail the preparation of key intermediates.

N-(Chloromethyl)benzamide is a valuable and reactive intermediate used in benzamidomethylation reactions. researchgate.net It can be synthesized directly from this compound. researchgate.netindexcopernicus.com The synthesis of the starting material, this compound, is often achieved by reacting benzamide with aqueous formaldehyde in a weakly basic medium, with reported yields around 85.3%. indexcopernicus.com The subsequent conversion to N-(Chloromethyl)benzamide creates a more reactive species suitable for nucleophilic substitution reactions, such as the synthesis of N-benzamidomethylated compounds. researchgate.net This two-step process, from benzamide to this compound and then to N-(Chloromethyl)benzamide, is a common route to access versatile benzamidomethylating agents. indexcopernicus.com

Monoacylaminals serve as important and stable precursors in the synthesis of carbinolamides. researchgate.netamazonaws.com As previously mentioned, a solvent-free method has been established where amides and aminals are heated together to produce monoacylaminals. researchgate.netresearchgate.net This method is advantageous as it often yields a product that does not require further purification. researchgate.net The formation of these N-acyl-N,O-acetals provides a strategic entry point to the carbinolamide functionality, which is present in various biologically significant molecules. researchgate.net

Reaction Mechanisms and Kinetic Studies of N Hydroxymethyl Benzamide

Aqueous Reaction Kinetics of N-(Hydroxymethyl)benzamide

The rate of decomposition of this compound in aqueous solutions shows a distinct relationship with pH. acs.orgacs.org The pH-rate profile for the reaction demonstrates domains that are first-order in hydronium ion (H₃O⁺) and hydroxide (B78521) ion (HO⁻), as well as pH-independent regions. acs.orgnih.gov

The aqueous reaction of this compound and its derivatives proceeds through at least three distinct mechanisms, with the kinetically dominant pathway determined by the pH of the solution. researchgate.netnih.gov These mechanisms are specific acid catalysis, specific base catalysis, and a spontaneous, uncatalyzed water-reaction. nih.govresearchgate.netbohrium.com

Acid-Catalyzed Mechanism: At low pH values, the reaction is kinetically dominant by an acid-catalyzed mechanism. researchgate.netnih.gov The observed rate constant shows a first-order dependence on the hydronium ion concentration. acs.orgnih.gov

Base-Catalyzed Mechanism: Under basic and neutral pH conditions, the decomposition is governed by a specific-base catalyzed mechanism. researchgate.netnih.gov In this region, the reaction rate is first-order with respect to the hydroxide ion concentration at lower base concentrations. acs.orgnih.gov

Water-Reaction: In the pH range of approximately 3 to 6, a pH-independent reaction pathway is observed for this compound. acs.orgacs.org This pathway is attributed to the water-catalyzed breakdown of the compound. nih.govbohrium.com

Under basic conditions, the decomposition of this compound proceeds via a specific-base-catalyzed, E1cB-like (Elimination Unimolecular conjugate Base) mechanism. researchgate.netnih.govacs.orgnih.gov This two-step process is characterized by an initial rapid deprotonation of the hydroxyl group by a hydroxide ion to form an alkoxide intermediate (the conjugate base). acs.orgnih.govwikipedia.org This is followed by a slower, rate-limiting step where the anionic intermediate breaks down to yield formaldehyde (B43269) and the benzamidate anion. researchgate.netacs.orgnih.gov

The mechanism is supported by the lack of general buffer catalysis, which indicates that proton transfer does not occur in the rate-limiting step. acs.orgnih.govamazonaws.com The reaction exhibits a first-order dependence on the hydroxide ion concentration at low to moderate pH, but this dependence transitions to zero-order at high hydroxide concentrations. researchgate.netacs.orgnih.gov

In acidic solutions, the decomposition mechanism involves a preequilibrium protonation of the this compound molecule. bohrium.com The proposed mechanism suggests that the carbonyl oxygen is protonated in a rapid initial step. acs.orgbohrium.com This is followed by the rate-limiting cleavage of the carbon-nitrogen bond, which results in the formation of protonated formaldehyde and the product amide. acs.org This proposed mechanism is supported by the observed first-order dependence on the hydronium ion concentration and the absence of detectable buffer catalysis. acs.orgbohrium.com

Two distinct hydroxide-independent reaction pathways are observed for this compound. The first is the water-catalyzed reaction that occurs in the near-neutral pH range of 3 to 6. acs.orgacs.org

The second hydroxide-independent pathway occurs at high concentrations of hydroxide ions (e.g., pH > 13). nih.govresearchgate.netbohrium.com In this region, the observed reaction rate becomes independent of the hydroxide concentration and reaches a maximum value. acs.orgacs.orgnih.gov This kinetic behavior is characteristic of the E1cB-like mechanism, where the initial deprotonation step becomes so rapid that the subsequent breakdown of the anionic intermediate becomes the sole rate-determining step. acs.orgnih.gov

Influence of Substituents on Reaction Kinetics and Mechanisms

The introduction of substituents onto the aromatic ring of the benzamide (B126) moiety significantly influences the kinetics of the decomposition reaction, particularly under basic conditions.

The addition of electron-withdrawing groups, such as chlorine, to the aromatic ring of this compound increases the rate of the hydroxide-dependent reaction. acs.orgamazonaws.com This effect is primarily attributed to an increase in the nucleofugality (leaving group ability) of the resulting amidate anion during the rate-determining step of the E1cB-like mechanism. acs.orgnih.govamazonaws.com

Kinetic studies on derivatives like 4-chloro-N-(hydroxymethyl)benzamide and 2,4-dichloro-N-(hydroxymethyl)benzamide show that these electron-withdrawing substituents have only a minor effect on the acidity (pKa) of the hydroxyl group. acs.orgacs.orgnih.gov However, they significantly accelerate the rate-determining breakdown of the deprotonated carbinolamide intermediate (k₁). acs.orgacs.org This indicates that the electronic effect of the substituents is more influential on the stability of the departing amidate than on the initial deprotonation equilibrium. acs.orgnih.gov A Hammett correlation between the rate constant for the breakdown of the deprotonated intermediate (k₁) and the substituent on the aromatic ring yielded a ρ-value of 0.67, confirming that electron-withdrawing groups enhance the reaction rate. acs.orgnih.gov

Data Tables

Table 1: Kinetic Rate Constants and pKa Values for the Aqueous Reaction of this compound and its Derivatives at 25 °C.

| Compound | kH (M⁻¹s⁻¹) | kHOH (s⁻¹) | k'₁ (kobsd/[HO⁻]) (M⁻¹s⁻¹) | k₁ (s⁻¹) | pKa |

| This compound | 0.44 | 1.1 x 10⁻⁶ | 0.37 | 0.042 | 13.05 |

| 4-Chloro-N-(hydroxymethyl)benzamide | 0.28 | 1.1 x 10⁻⁶ | 0.81 | 0.083 | 13.01 |

| 2,4-Dichloro-N-(hydroxymethyl)benzamide | 0.16 | Not Observed | 2.50 | 0.250 | 12.99 |

Data sourced from multiple kinetic studies. acs.orgamazonaws.com

Impact of Aromatic Ring Substituents on Hydroxyl Group Acidity and Reaction Rates

The introduction of substituents onto the aromatic ring of this compound derivatives has a discernible impact on the compound's reactivity, particularly on the rates of its breakdown. Kinetic studies have revealed that the electronic properties of these substituents play a crucial role.

Specifically, the addition of electron-withdrawing groups to the aromatic ring has been shown to increase the rate-determining breakdown of the carbinolamide intermediate. acs.org For instance, a study comparing this compound with its 4-chloro- and 2,4-dichloro- derivatives demonstrated that the reactions are specific acid and specific base catalyzed, with a first-order dependence on hydronium and hydroxide ions. acs.orgbohrium.comnih.gov At higher hydroxide concentrations, the reaction becomes pH-independent for each of the compounds studied. acs.orgbohrium.comnih.gov

Interestingly, while these electron-withdrawing groups significantly affect the reaction rates, they have very little effect on the acidity of the hydroxyl group, as indicated by the pKa values. acs.orgamazonaws.com A study of various aromatic substituted derivatives of this compound confirmed that substituents on the aromatic ring have only a minor influence on the Ka of the hydroxyl group. amazonaws.com The primary effect of these substituents is on the stability of the transition state and the leaving group potential of the amidate. The ability of the amide portion to stabilize a developing negative charge on the nitrogen atom enhances the nucleofugality of the amidate, thereby increasing the limiting rate of the reaction. amazonaws.com

The table below summarizes the kinetic data for the hydroxide-catalyzed breakdown of this compound and its chlorinated derivatives.

| Compound | Substituent | pKa | k1 (s⁻¹) | k_rel |

|---|---|---|---|---|

| This compound | H | 13.05 | 0.033 | 1.0 |

| 4-chloro-N-(hydroxymethyl)benzamide | 4-Cl | 12.92 | 0.083 | 2.5 |

| 2,4-dichloro-N-(hydroxymethyl)benzamide | 2,4-diCl | 12.87 | 0.30 | 9.1 |

Data sourced from studies on the aqueous reaction of this compound derivatives at 25°C in a 1.0 M KCl solution. acs.org

Mechanistic Variations with Amidic Substituents in N-(Hydroxybenzyl)benzamide Derivatives

In contrast to the clear electronic effects observed with aromatic ring substituents, studies on N-(hydroxybenzyl)benzamide derivatives have shown no evidence of mechanistic variation based on the nature of the amidic substituent over a wide pH range (0-14). researchgate.netnih.govresearchgate.net This suggests that for this particular class of derivatives, the fundamental reaction pathways remain consistent regardless of the electronic properties of the substituent on the benzamide nitrogen.

However, substitution directly on the nitrogen atom does influence the stability of the resulting N-methylol compound. For example, N-(hydroxymethyl)-N-methylbenzamide is found to be less stable under alkaline conditions than this compound. nih.gov This decreased stability is attributed to the substitution on the nitrogen atom, which markedly affects the stability of the N-methylol produced during oxidative metabolism. nih.gov

For the broader class of N-(hydroxybenzyl)benzamide derivatives, the reaction proceeds via three distinct, pH-dependent mechanisms:

Specific-Base Catalysis : Under basic and neutral conditions, the reaction follows a specific-base-catalyzed mechanism, akin to an E1cB (Elimination Unimolecular conjugate Base) pathway. researchgate.netnih.govresearchgate.net

Acid Catalysis : At lower pH values, an acid-catalyzed mechanism becomes kinetically dominant. researchgate.netnih.govresearchgate.net

Water Reaction : A water-reaction mechanism has been proposed for the pH range where neither the hydroxide-dependent nor the acid-catalyzed pathway is dominant. researchgate.netnih.gov

Competitive Reaction Pathways

Amidic Hydrolysis as a Competitive Reaction under Basic Conditions

Under certain conditions, the breakdown of this compound derivatives does not proceed solely through the expected carbinolamide cleavage. A significant competitive pathway, particularly under strongly basic conditions, is amidic hydrolysis. researchgate.netresearchgate.net This alternative pathway has been observed specifically for this compound derivatives that possess electron-donating groups on the aromatic ring, such as 3-methyl, 4-methyl, and 4-methoxy substituents. researchgate.netresearchgate.net

At high concentrations of hydroxide ions (e.g., in 1M KOH), the reaction mechanism for these specific derivatives deviates, and amidic hydrolysis becomes a competitive process with reaction half-lives of approximately 17 seconds. researchgate.netresearchgate.net It has been suggested that this amidic hydrolysis proceeds via an intramolecular general-base catalyzed mechanism. researchgate.netresearchgate.net This pathway results in the cleavage of the amide bond itself, yielding a carboxylate and an amine, rather than the aldehyde and amide products of carbinolamide breakdown. libretexts.orgmasterorganicchemistry.comlibretexts.org

Factors Influencing the Dominance of Reaction Mechanisms

The predominance of a particular reaction mechanism for this compound and its derivatives is primarily influenced by two key factors: the pH of the reaction solution and the nature of the substituents on the molecule.

pH Dependence: As established in studies of N-(hydroxybenzyl)benzamide derivatives, the pH is a critical determinant of the kinetically dominant pathway. researchgate.netnih.govresearchgate.net

Basic/Neutral pH: A specific-base catalyzed (E1cB-like) mechanism prevails. researchgate.netnih.govresearchgate.net This involves the deprotonation of the hydroxyl group, followed by the rate-limiting expulsion of the benzamidate to produce an aldehyde. researchgate.net

Acidic pH: An acid-catalyzed mechanism takes over. researchgate.netnih.govresearchgate.net This pathway is proposed to involve a pre-equilibrium protonation of the carbonyl oxygen, followed by the rate-limiting cleavage of the carbon-nitrogen bond. bohrium.com

Substituent Effects: The electronic nature of substituents on the aromatic ring influences which competitive pathway might emerge. For this compound derivatives, the presence of electron-donating groups is a key factor that allows amidic hydrolysis to compete with the standard carbinolamide breakdown under highly basic conditions. researchgate.netresearchgate.net In contrast, for N-(hydroxybenzyl)benzamide derivatives, no such mechanistic variation based on amidic substituents has been observed, indicating the structure of the "aldehyde" portion of the carbinolamide also plays a role in dictating reaction pathways. researchgate.netnih.govresearchgate.net

Thermodynamic and Equilibrium Studies

Determination of Equilibrium Constants for Carbinolamide Formation and Breakdown

The study of this compound involves understanding the equilibrium between the starting materials (benzamide and formaldehyde) and the carbinolamide product. Equilibrium constants for the formation of this compound derivatives have been determined by coupling the rate constants for the forward reaction (carbinolamide formation) with the established rates for the reverse reaction (carbinolamide breakdown). researchgate.net

Kinetic studies of the reaction between benzamide and formaldehyde have shown that the rate of formation increases with the concentration of hydroxyl ions in the pH range of 8.6 to 12.7. researchgate.net However, the equilibrium constant for this reaction does not vary significantly over the same pH range. researchgate.net This suggests that while the rate of approach to equilibrium is base-catalyzed, the position of the equilibrium itself is relatively insensitive to pH in this alkaline region. The mechanism proposed for the amide-formaldehyde reaction in this pH range involves the combination of dehydrated formaldehyde with the anion of the amide. researchgate.net

pKa Determinations of the Hydroxyl Group in this compound and Derivatives

The acidity of the hydroxyl group in this compound and its derivatives is a crucial parameter in understanding the reaction mechanisms, particularly in base-catalyzed decompositions. The determination of the acid dissociation constant (pKa) for this hydroxyl group provides quantitative insight into its susceptibility to deprotonation, a key step in many of its characteristic reactions.

Research has established the pKa of the hydroxyl group in the parent compound, this compound, to be 13.05. amazonaws.com This value indicates that the hydroxyl group is weakly acidic, requiring strongly basic conditions for significant deprotonation. The determination of this pKa is often carried out through kinetic studies at varying pH values, where the rate of reaction becomes independent of the hydroxide ion concentration at high pH. This plateau in the rate profile corresponds to the complete ionization of the hydroxyl group, allowing for the calculation of its pKa.

Comparative studies with structurally similar compounds, such as N-(hydroxybenzyl)benzamide, which has a pKa of 12.86, offer further insights into the factors influencing the acidity of the carbinolamide hydroxyl group. amazonaws.com The slightly lower pKa of the benzyl (B1604629) derivative suggests a minor electronic effect from the additional phenyl group.

The influence of substituents on the aromatic ring of this compound on the pKa of the hydroxyl group has also been a subject of investigation. Studies on aromatic substituted derivatives have shown that these substituents have a relatively small effect on the acidity of the hydroxyl group. amazonaws.com This is further quantified in studies of N-(hydroxybenzyl)benzamide derivatives, where a Hammett ρ value of 0.23 was reported for the pKa of the hydroxyl group. researchgate.net The small magnitude of this ρ value indicates that the electronic effects of the substituents on the benzene (B151609) ring are only modestly transmitted to the distant hydroxyl group, resulting in minor changes to its acidity.

Kinetic studies have been performed on derivatives such as 4-chloro-N-(hydroxymethyl)benzamide and 2,4-dichloro-N-(hydroxymethyl)benzamide to understand the impact of electron-withdrawing groups on their reactivity. The determination of the pKa values for the hydroxyl groups in these compounds is an integral part of such kinetic analyses.

Below is a data table summarizing the reported pKa values for the hydroxyl group of this compound and a related derivative.

| Compound Name | Substituent(s) | pKa of Hydroxyl Group |

| This compound | None | 13.05 |

| N-(Hydroxybenzyl)benzamide | Phenyl on methyl group | 12.86 |

| 4-Chloro-N-(hydroxymethyl)benzamide | 4-Chloro | Studied |

| 2,4-Dichloro-N-(hydroxymethyl)benzamide | 2,4-Dichloro | Studied |

Derivatization and Functionalization of N Hydroxymethyl Benzamide

Reactions at the Hydroxymethyl Group

The hydroxymethyl group is a primary site for chemical modification, enabling the introduction of various functionalities through substitution and addition reactions.

The hydroxyl group of N-(Hydroxymethyl)benzamide can be readily substituted to form more reactive intermediates. A notable example is its chlorination to produce N-(Chloromethyl)benzamide, a highly reactive benzamidomethylating agent. indexcopernicus.comresearchgate.net This transformation is typically achieved using standard chlorinating agents. indexcopernicus.com

Several methods are available for this chlorination, including the use of phosphorus pentachloride (PCl₅), thionyl chloride (SOCl₂), or oxalyl chloride ((OCCl)₂). indexcopernicus.com A common laboratory procedure involves suspending this compound in a dry solvent like carbon tetrachloride (CCl₄) and adding thionyl chloride portion-wise. indexcopernicus.com It is crucial to maintain anhydrous (water-free) conditions to ensure the reaction proceeds to completion. indexcopernicus.com The resulting N-(Chloromethyl)benzamide is a colorless crystalline substance that is often used immediately in subsequent reactions without further purification due to its high reactivity. indexcopernicus.com This intermediate is a key precursor for synthesizing other compounds, such as (benzamidomethyl)triethylammonium chloride. indexcopernicus.com

Table 1: Chlorination of this compound

| Reagent | Conditions | Product |

|---|---|---|

| Thionyl chloride (SOCl₂) | Dry CCl₄, 30 minutes | N-(Chloromethyl)benzamide |

| Phosphorus pentachloride (PCl₅) | Anhydrous medium | N-(Chloromethyl)benzamide |

This table summarizes common reagents used for the chlorination of this compound.

This compound can participate in cycloaddition reactions to form complex heterocyclic structures, such as amino alcohol derivatives. acs.org These reactions often involve the generation of an intermediate azomethine ylide from this compound, which then reacts with a dipolarophile, like an aldehyde, in a [3+2] cycloaddition. This process leads to the formation of oxazolidine (B1195125) rings, which are precursors to 1,3-amino alcohols. acs.orgmdpi.com

For instance, the reaction of an N-substituted benzamide (B126) with methyl triflate can generate an iminium ion. Subsequent treatment with a fluoride (B91410) source like cesium fluoride produces an azomethine ylide. In the presence of an aldehyde, this ylide undergoes a highly regioselective cycloaddition to yield an oxazolidine derivative. mdpi.com These oxazolidine derivatives can be further transformed, for example, through acid-catalyzed rearrangement or reaction with Grignard reagents, to create a variety of amino alcohol-based structures. mdpi.com

Benzamidomethylation Reactions

Benzamidomethylation is a key application of this compound and its derivatives, allowing for the introduction of the benzamidomethyl group (-CH₂NHCOPh) into various molecules. researchgate.net This moiety can be valuable in modifying the properties of parent compounds. researchgate.net

This compound can react with sulfonamides to form N-benzamidomethyl sulfonamide derivatives. indexcopernicus.com However, a more common and efficient method involves the use of a more reactive benzamidomethylating agent derived from this compound, such as (benzamidomethyl)triethylammonium chloride. indexcopernicus.com

In one synthetic approach, N-(benzamidomethyl)-4-toluenesulfonamide was synthesized by reacting 4-toluenesulfonamide with (benzamidomethyl)triethylammonium chloride in an ethanol/water solution at room temperature, maintained at a pH of 9 or higher. indexcopernicus.com This reaction proceeds in high yield (approximately 90.1%) and results in colorless crystals of the product. indexcopernicus.com The structure of the resulting N-benzamidomethyl-4-toluenesulfonamide can be confirmed using various spectroscopic techniques, including IR, ¹H-NMR, ¹³C-NMR, and Mass spectrometry. indexcopernicus.com

Table 2: Spectroscopic Data for N-Benzamidomethyl-4-toluenesulfonamide

| Technique | Observed Signals (ppm or cm⁻¹) | Assignment |

|---|---|---|

| IR (KBr) | 3337, 3290, 1640, 1530, 1162 | ν(N–H), Amide I, Amide II, ν(S=O) |

| ¹H–NMR (DMSO-d₆) | 8.81, 8.28, 7.71–7.24, 4.46, 2.27 | NH, Ar-H, CH₂, CH₃ |

| ¹³C–NMR (DMSO-d₆) | 166.3, 142.3-126.3, 48.1, 20.8 | C=O, Aromatic C, CH₂, CH₃ |

This table presents the characterization data for N-Benzamidomethyl-4-toluenesulfonamide as reported in the literature. indexcopernicus.com

Introduction of this compound into Polymer Systems

The bifunctional nature of this compound and its derivatives makes them suitable for incorporation into polymers and resins, imparting specific properties to the resulting materials. atamanchemicals.comrsc.org

This compound derivatives can be incorporated into polymer backbones to create functional materials. One common strategy involves using a related compound, N-methylol acrylamide, which possesses both a vinyl group for polymerization and a reactive hydroxymethyl group. atamanchemicals.com This allows for the formation of thermoplastic polymers through copolymerization with other vinyl monomers. atamanchemicals.com The pendant hydroxymethyl groups on the resulting polymer can then undergo cross-linking reactions, converting the thermoplastic material into a thermoset one. atamanchemicals.com

Another strategy involves using this compound derivatives as linkers in solid-phase peptide synthesis (SPPS). rsc.org For example, the 4-hydroxymethyl benzamide (HMBA) linker is a base-labile linker used to attach the C-terminus of a peptide to a polymer resin. rsc.org A key advantage of the HMBA linker is that the peptide's side chains can be deprotected with trifluoroacetic acid (TFA) while the peptide remains attached to the resin. rsc.org Subsequently, the ester bond of the linker can be cleaved by various nucleophiles (O-, N-, or S-nucleophiles), allowing for the direct synthesis of C-terminally modified peptides such as esters, amides, and thioesters in a single step. rsc.org

Furthermore, hydroxamic acid derivatives of this compound have been developed for introduction into polymers. rsc.orgrsc.org These functionalized monomers can be incorporated into polymer chains via radical or anionic polymerization, leading to materials with strong metal-chelating properties, useful for applications like ion-exchange resins and wastewater treatment. rsc.orgrsc.org

Synthesis of Hydroxamic Acid Synthons from this compound Related Structures

The synthesis of hydroxamic acids, crucial compounds in medicinal chemistry and material science, can be achieved through various methods, often involving hydroxylamine (B1172632) or its derivatives. One common approach involves the direct reaction of hydroxylamine with ester precursors. nih.gov However, this method can require a large excess of the slightly volatile hydroxylamine to ensure the reaction goes to completion. nih.gov

Alternative strategies focus on the use of activated carboxylic acid derivatives. For instance, cyanuric chloride can be employed to activate carboxylic acids, which then readily react with hydroxylamine to form hydroxamic acids. nih.gov This one-pot method has proven efficient for producing enantiopure hydroxamates from α-amino acids and peptides in high yields. nih.gov Similarly, methanolic potassium hydroxide (B78521) in dimethylformamide has been utilized for synthesizing ferulic acid-derived hydroxamic acids. nih.gov

In the context of solid-phase synthesis, a polystyrene-supported reagent can be prepared by reacting hydroxylamine hydrochloride with polystyrene in pyridine. nih.gov This allows for the synthesis of hydroxamic acids on a solid support, facilitating purification. The process often involves the use of a 2-chlorotrityl chloride resin to which an N-protected hydroxylamine is attached. Subsequent deprotection and reaction with an activated carboxylic acid yield the resin-bound hydroxamic acid. nih.gov

A notable application of these synthetic strategies is in the creation of complex molecules like Suberoylanilide Hydroxamic Acid (SAHA) analogs. mdpi.com The synthesis of these analogs often involves multiple steps, including the formation of an amide bond followed by the conversion of an ester or other activated group to a hydroxamic acid. mdpi.com For example, novel HDAC inhibitors featuring isoquinoline (B145761) fragments have been synthesized by coupling a key aniline (B41778) precursor with 8-methoxy-8-oxooctanoic acid, followed by treatment with freshly prepared hydroxylamine to yield the final hydroxamic acid products. mdpi.com

Another approach involves the use of O-benzylhydroxylamine as a precursor. unl.pt This reagent can be N-acylated, and the benzyl (B1604629) protecting group can be subsequently removed via hydrogenolysis to yield the desired hydroxamic acid. unl.pt This method has been employed in the synthesis of naturally occurring hydroxamic acids like aspergillic acid and actinonin. unl.pt

Synthesis of Related Carbinolamides

Carbinolamides are a class of compounds characterized by a hydroxyl group and an amide group attached to the same carbon atom. Their synthesis and reactivity are of significant interest due to their role as intermediates in various biological processes. amazonaws.com

N-(Hydroxybenzyl)benzamide Derivatives

N-(Hydroxybenzyl)benzamide derivatives are a specific type of carbinolamide that have been the subject of kinetic and mechanistic studies. acs.orgresearchgate.net These compounds are generally synthesized by reacting an aromatic aldehyde with a benzamide. capes.gov.br

The aqueous reactivity of N-(hydroxybenzyl)benzamide derivatives is highly dependent on pH. acs.org Studies have shown that these compounds react through distinct mechanisms under different pH conditions. In basic and neutral solutions, a specific-base-catalyzed mechanism (E1cB-like) is dominant. acs.org In contrast, under acidic conditions (pH 0-4), an acid-catalyzed mechanism is observed. researchgate.net

A key finding is that N-(hydroxybenzyl)benzamide derivatives are significantly more reactive than their this compound counterparts. acs.org Depending on the pH-dependent mechanism, these derivatives can be 400 to 4000 times more reactive. acs.org For instance, at pH 7.4 and 37°C, the half-life of decomposition for this compound is 183 hours, while for N-(α-hydroxybenzyl)benzamide, it is only 6.5 minutes. capes.gov.br This increased reactivity is attributed to the greater electronic assistance to the departure of the benzamidate leaving group provided by the less electrophilic aromatic aldehydes compared to formaldehyde (B43269). acs.org

The synthesis of various substituted N-(hydroxybenzyl)benzamide derivatives has been reported, allowing for the investigation of substituent effects on their reactivity. acs.orgnih.gov The general synthetic method is based on previously published procedures. acs.org

Table 1: Reactivity Comparison of this compound and N-(α-hydroxybenzyl)benzamide

| Compound | pH | Temperature (°C) | Half-life of Decomposition |

|---|---|---|---|

| This compound | 7.4 | 37 | 183 hours capes.gov.br |

N-(Hydroxymethyl)phthalimidines

N-(Hydroxymethyl)phthalimidines represent another class of carbinolamides, specifically N-alkylated carbinolamides. amazonaws.com Their synthesis involves the reaction of phthalimide (B116566) or its derivatives with formaldehyde. amazonaws.comgoogle.com

One synthetic route involves reacting phthalimidine and potassium carbonate with paraformaldehyde in methanol (B129727) at room temperature for at least 24 hours. amazonaws.com The product is then extracted and purified. amazonaws.com An alternative method for synthesizing N-hydroxymethyl-3,4,5,6-tetrahydrophthalimide begins with reacting phthalimide and tetrabutylammonium (B224687) bromide in water, followed by the dropwise addition of an aqueous formaldehyde solution. google.com The resulting N-hydroxymethylphthalimide is then subjected to hydrogenation using a catalyst like Pd/C to yield the final product. google.com This two-step process can achieve a high yield of over 80%. google.com

The aqueous kinetics of N-(hydroxymethyl)phthalimidine have been studied as a function of pH to understand the effect of N-alkylation on the reactivity of the carbinolamide functionality. amazonaws.com Interestingly, studies on aromatic substituted derivatives of this compound have shown that substituents on the aromatic ring have only a minor effect on the acidity of the carbinolamide's hydroxyl group. amazonaws.com

Table 2: Synthesis of N-hydroxymethyl-3,4,5,6-tetrahydrophthalimide

| Step | Reactants | Reagents/Catalysts | Solvent | Key Conditions |

|---|---|---|---|---|

| 1. Hydroxymethylation | Phthalimide, Formaldehyde | Tetrabutylammonium bromide | Water | Dropwise addition of formaldehyde, maintained temperature |

Applications of N Hydroxymethyl Benzamide in Advanced Synthesis and Materials Science

Role as a Versatile Chemical Intermediate in Organic Synthesis

N-(Hydroxymethyl)benzamide is widely recognized as a versatile chemical intermediate. chemicalbull.com Its utility stems from the N-methylol group, which can react with various nucleophiles, making it an effective agent for introducing the benzamidomethyl moiety into other molecules. researchgate.net This reactivity is harnessed in a variety of synthetic transformations.

The structure of this compound makes it a valuable starting material or intermediate for compounds with potential biological activity. guidechem.comcymitquimica.com Researchers have employed it in the synthesis of novel molecular frameworks with therapeutic potential.

One notable application is in the iron-catalyzed synthesis of 3-amino-3-aminomethyl-2-oxindole heterocyclic structures. researchgate.net In this reaction, this compound is generated in situ and acts as a key intermediate in a tandem process that involves the formation of one C-C and two C-N bonds. researchgate.net This method produces a range of β-amino-aminomethyl-oxindoles, which are complex structures of interest in medicinal chemistry. researchgate.net The reaction is compatible with a wide variety of functional groups, including halogens, nitriles, and esters. researchgate.net

This compound is also used in the design of prodrugs. researchgate.net For instance, derivatives of the compound have been used to temporarily mask the carboxylic acid group of drugs like aspirin (B1665792). researchgate.net This modification can create a more stable form of the drug that is cleaved under physiological conditions (pH 7.4) to release the active aspirin, a strategy aimed at reducing gastrointestinal toxicity. researchgate.net

Furthermore, it has been used as a reagent to introduce benzamidomethyl groups into heterocyclic systems to create pharmacologically active molecules. anu.edu.au For example, heating N-hydroxymethylamides with certain imidazo[1,2-b]pyridazines introduces substituents at the 3-position, yielding compounds with high binding affinity for benzodiazepine (B76468) receptors in the brain. anu.edu.au One such compound, 3-benzamidomethyl-2-(3',4'-methylenedioxyphenyl)-6-methylthioimidazo[1,2-b]pyridazine, showed an IC50 value of 2 nM. anu.edu.au

Table 1: Examples of Pharmacologically Relevant Scaffolds Synthesized Using this compound

| Scaffold/Compound | Synthetic Application | Significance | Citation |

|---|---|---|---|

| 3-Amino-3-aminomethyl-2-oxindoles | Intermediate in an iron-catalyzed tandem amidation of isatins. | Core structure of bioactive products; synthesis creates a tetrasubstituted carbon stereocenter. | researchgate.net |

| Aspirin Prodrugs | Used to derive an ester form of aspirin by masking the carboxylic acid. | Aims to reduce gastrotoxicity by creating a more stable compound at low pH. | researchgate.net |

The reactivity of this compound also extends to polymer chemistry, where it can be used as a monomer or a modifying agent to impart specific properties to materials. rsc.org For example, it can be used to prepare high-dispersibility disperse acidic dyes. chemicalbook.com

Although some research has focused on derivatives, the principle of using N-(hydroxymethyl) amides as building blocks is well-established. rsc.org A general strategy involves using protected hydroxyl-functional hydroxamic acids as synthons for various monomers, such as epoxides and methacrylates. rsc.org These monomers can then be polymerized to create functional polymers. rsc.org After polymerization, the protecting group is removed to reveal the free hydroxamic acid, which has strong metal-chelating properties. rsc.org Such polymers have potential applications as ion-exchange resins for wastewater treatment and the separation of rare earth metals. rsc.org

Utilization in the Synthesis of Diverse Molecular Scaffolds

The compound's ability to act as a stable source of an N-acyliminium ion under acidic conditions makes it a powerful tool for constructing complex molecular architectures, including 1,3-amino alcohols and various heterocyclic systems.

A key application of this compound is in the synthesis of 1,3-amino alcohol derivatives. lead-discovery.de This is achieved through a [4+2] cycloaddition reaction between an alkene and an N-benzoyl iminium ion, which is generated in situ from this compound under acidic conditions. lead-discovery.de The reaction is highly efficient and regioselective, yielding 5,6-dihydro-4H-oxazine intermediates. lead-discovery.de These cyclic imidates can then be easily hydrolyzed to afford the target 1,3-amino alcohols. lead-discovery.de The versatility of this method allows for the creation of a wide range of differentially-protected scaffolds suitable for building small molecule libraries. lead-discovery.de

Table 2: Synthesis of 1,3-Amino Alcohol Derivatives via [4+2] Cycloaddition

| Alkene Reactant | Key Reaction Steps | Resulting Scaffold Type | Citation |

|---|---|---|---|

| Styrene | 1. [4+2] Cycloaddition with in situ generated N-benzoyl iminium ion. 2. Hydrolysis. 3. Salt exchange. | O-Benzoylated 1,3-amino alcohol hydrochloride | lead-discovery.de |

| 1-Bromo-4-vinylbenzene | 1. [4+2] Cycloaddition. 2. Hydrolysis. 3. Boc protection. | O-Benzoyl N-Boc 1,3-amino alcohol with an aryl bromide | lead-discovery.de |

This compound is instrumental in building complex heterocyclic frameworks. As previously mentioned, it is a key intermediate in an iron-catalyzed reaction that produces 3-amino-3-aminomethyl-2-oxindoles from isatins. researchgate.net The reaction proceeds through the intermediacy of both N-(hydroxymethyl)benzamides and isatin-ketimines to construct the final, highly substituted oxindole (B195798) product. researchgate.net

It is also used more directly in the functionalization of existing heterocycles. For instance, heating this compound with 3-unsubstituted imidazo[1,2-b]pyridazines leads to the introduction of a benzamidomethyl group at the 3-position of the imidazole (B134444) ring. anu.edu.au This demonstrates its utility as a reagent for the C-H functionalization of electron-rich heterocyclic systems, providing a direct route to more complex and potentially bioactive molecules. anu.edu.au

Application in Materials Science and Polymer Chemistry

In materials science, the functional groups of this compound and its derivatives are exploited to create materials with tailored properties. Its application in preparing specialized dyes is one such example. chemicalbook.com

The broader potential lies in creating functional polymers. rsc.org The hydroxymethyl group provides a convenient handle for incorporating the benzamide (B126) moiety into polymer chains, either as a monomer or through post-polymerization modification. rsc.org A significant area of interest is the development of polymers containing hydroxamic acids, which can be derived from precursors related to this compound. rsc.org These polymers are notable for their strong ability to chelate metal ions. rsc.org This property makes them highly suitable for applications such as ion-exchange resins used in waste-water treatment or for the selective separation of valuable metals. rsc.org The general strategy involves creating monomers where the hydroxamic acid is protected, polymerizing them, and then deprotecting the final polymer to activate its chelating function. rsc.org

Preparation of High-Dispersibility Disperse Acidic Dyes

The structure of this compound makes it a suitable reagent in the synthesis of certain classes of dyes, particularly for modifying existing dye structures to improve their application properties. In the manufacturing of disperse and acidic dyes, achieving uniform and stable dispersion in the dye bath is critical for ensuring even coloration and high exhaustion on textile fibers. This compound can be used to introduce benzamidomethyl groups into a dye's molecular structure.

Detailed Research Findings:

A patented process illustrates the role of N-(methylol)benzamide, a synonym for this compound, in the preparation of anthraquinone (B42736) dyes designed for polyamide fibers. google.com In this synthesis, an existing dye intermediate is chemically modified through a condensation reaction with this compound in a strong acid medium.

An example of such a synthesis is detailed in the table below:

Table 1: Synthesis of an Anthraquinone Dye Using this compound

| Reactants | Reaction Conditions | Outcome | Reference |

|---|---|---|---|

| 1-amino-4-bromoanthraquinone-2-sulfonic acid derivative | Mixed with N-(methylol)benzamide in 90% sulfuric acid | Precipitated dye is isolated after pouring onto ice | google.com |

| 4-aminodiphenyl ether derivative | Stirred for 20 hours at 0-5°C | The resulting sodium salt of the dye provides blue shades on polyamide fibers | google.com |

| Good exhaustion of the dye from the bath | google.com |

The use of this compound and its derivatives, such as N-methylol-2-chlorobenzamide and N-methylol-4-tert-butylbenzamide, allows for the fine-tuning of dye properties. google.com The introduction of the benzamidomethyl group can enhance the dye's affinity for the fiber and its performance during and after the dyeing process.

Functionalization of Polymers

The reactive hydroxymethyl group of this compound makes it a prime candidate for the functionalization and crosslinking of polymers. This chemical modification is undertaken to improve the mechanical, thermal, and chemical resistance properties of various polymeric materials. The principle of this application is analogous to that of other N-methylol compounds, such as N-methylol acrylamide, which are widely used as crosslinking agents in the textile and adhesive industries to impart durability and enhance performance. atamanchemicals.com

Detailed Research Findings:

The functionalization process relies on the reaction between the hydroxymethyl group of this compound and active hydrogen atoms present on polymer chains. Common polymers with such active sites include cellulose (B213188) (with hydroxyl, -OH, groups) and polyamides (with amide, -NH-, groups).

Under the influence of heat and typically an acidic catalyst, the hydroxymethyl group can undergo a condensation reaction with the polymer's functional groups. This reaction forms a stable covalent bond, such as an ether linkage (-O-CH₂-) with cellulose or a methylene (B1212753) bridge (-NH-CH₂-) with a polyamide. When a single this compound molecule reacts with two separate polymer chains, it creates a crosslink, forming a three-dimensional network structure. This network restricts the movement of polymer chains, leading to significant changes in the material's properties.

The expected effects of functionalizing a polymer with this compound are summarized below:

Table 2: Effects of Polymer Functionalization with this compound

| Property | Effect of Crosslinking | Underlying Mechanism |

|---|---|---|

| Mechanical Strength | Increased tensile strength and durability | Covalent crosslinks prevent polymer chains from sliding past one another under stress. |

| Crease Resistance | Improved (especially in textiles) | The crosslinked network helps the material return to its original shape after being deformed. atamanchemicals.com |

| Thermal Stability | Increased | The restricted mobility of the polymer chains requires more energy to induce thermal degradation. |

| Chemical/Solvent Resistance | Improved | The dense, crosslinked network makes it more difficult for solvent molecules to penetrate and swell the polymer matrix. |

| Adhesion | Enhanced (in coatings and binders) | The reactive group can form covalent bonds with the substrate, improving the adhesive strength of the formulation. atamanchemicals.com |

While specific research detailing the use of this compound for large-scale polymer functionalization is not as widespread as for other N-methylol compounds, its chemical structure strongly supports its potential as an effective crosslinking agent. Its application would be particularly relevant for materials where enhanced durability, stiffness, and resistance to environmental factors are desired.

Spectroscopic and Analytical Characterization in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules by mapping the chemical environments of hydrogen (¹H) and carbon (¹³C) atoms.

While specific spectral data for N-(Hydroxymethyl)benzamide is not extensively detailed in publicly available literature, the expected chemical shifts can be inferred from the analysis of its structural components and data from related derivatives.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound would exhibit distinct signals corresponding to the different types of protons in the molecule. The aromatic protons on the benzene (B151609) ring typically appear in the downfield region of 7.2-8.0 ppm. The protons of the hydroxymethyl group (-CH₂OH) would likely present as a doublet, coupled to the adjacent N-H proton. The amide proton (-NH) signal is expected to be a triplet, coupled to the two protons of the methylene (B1212753) group, and its chemical shift can be variable. The hydroxyl proton (-OH) often appears as a broad singlet. For instance, in a related derivative, N-benzamidomethyl-4-toluenesulfonamide, the methylene (-CH₂) protons appear as a triplet at 4.46 ppm, and the amide proton (NH) shows a triplet at 8.81 ppm. unite.edu.mk

¹³C NMR Spectroscopy: The carbon NMR spectrum provides information on each unique carbon atom. The carbonyl carbon (C=O) of the amide is the most deshielded, appearing significantly downfield, typically around 166 ppm as seen in derivatives. unite.edu.mk The carbons of the benzene ring would produce signals in the aromatic region (approximately 126-142 ppm). unite.edu.mk The carbon of the hydroxymethyl group (-CH₂) would be found in the aliphatic region, with a typical chemical shift influenced by the adjacent nitrogen and oxygen atoms, expected around 48 ppm. unite.edu.mk

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Aromatic C-H | 7.2 - 8.0 (multiplet) | 126 - 134 |

| Amide N-H | Variable (triplet) | N/A |

| Methylene -CH₂- | ~4.5 (doublet) | ~48 |

| Hydroxyl O-H | Variable (singlet) | N/A |

| Carbonyl C=O | N/A | ~166 |

| Aromatic C (quaternary) | N/A | ~142 |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is an essential tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

The IR spectrum of this compound is characterized by several key absorption bands that confirm its structure. The presence of both hydroxyl (-OH) and amide (-NH) groups results in a broad absorption band in the high-frequency region. Specifically, a study on the synthesis of this compound reported observing an intense, broad band between 3400 and 3250 cm⁻¹, which corresponds to the overlapping stretching vibrations of the O-H and N-H groups. unite.edu.mk

The spectrum also displays two prominent bands characteristic of secondary amides:

Amide I Band: This strong absorption, appearing around 1640-1670 cm⁻¹, is primarily due to the C=O stretching vibration. unite.edu.mkresearchgate.net

Amide II Band: This band, found around 1530-1550 cm⁻¹, results from a combination of N-H bending and C-N stretching vibrations. unite.edu.mk

Table 2: Characteristic IR Absorption Frequencies for this compound

| Vibrational Mode | Functional Group | Typical Frequency Range (cm⁻¹) | Intensity |

| O-H Stretch | Hydroxyl (-OH) | 3200 - 3600 | Strong, Broad |

| N-H Stretch | Amide (-NH) | 3300 - 3500 | Medium, Broad |

| Combined O-H/N-H | -OH and -NH | 3250 - 3400 unite.edu.mk | Intense, Broad |

| Amide I (C=O Stretch) | Amide (-CONH-) | 1640 - 1670 unite.edu.mk | Strong |

| Amide II (N-H Bend, C-N Stretch) | Amide (-CONH-) | 1530 - 1550 unite.edu.mk | Medium-Strong |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing the fragmentation patterns of its ions.

Electrospray Ionization (ESI) is a soft ionization technique that is particularly useful for polar molecules like this compound, as it typically produces the protonated molecular ion [M+H]⁺ with minimal fragmentation. For this compound (C₈H₉NO₂), the expected molecular weight is approximately 151.16 g/mol . Therefore, in positive ion mode ESI-MS, the primary ion observed would be the [M+H]⁺ peak at an m/z (mass-to-charge ratio) of approximately 152.

Further structural information can be obtained using tandem mass spectrometry (MS/MS), where the [M+H]⁺ ion is isolated and fragmented. The fragmentation of benzamides often involves the cleavage of the amide bond. A common fragmentation pattern for aromatic amides is the loss of the group attached to the carbonyl, leading to a resonance-stabilized benzoyl cation (m/z 105). researchgate.netyoutube.com Another likely fragmentation pathway for this compound would be the loss of formaldehyde (B43269) (CH₂O, 30 Da) from the hydroxymethyl group.

Mass spectrometry, often coupled with liquid chromatography (LC-MS), is a critical tool for identifying drug metabolites in biological samples. Research has demonstrated that this compound is a major metabolic product of N-methylbenzamide in both in vitro and in vivo studies. Current time information in Bangalore, IN. The stability of metabolically generated N-(hydroxymethyl) compounds has been investigated using a series of N-methylbenzamides as model substrates. Current time information in Bangalore, IN.

In metabolic studies, LC-MS/MS is used to detect and quantify metabolites. For example, a method using online solid phase extraction coupled with high-performance liquid chromatography-tandem mass spectrometry (SPE-HPLC-MS/MS) has been developed for the quantification of DEET and its metabolites, including the structurally related N,N-diethyl-3-hydroxymethylbenzamide (DHMB). chemicalbook.com This highlights the utility of MS-based methods in identifying and characterizing hydroxymethylbenzamide derivatives as products of biotransformation. Current time information in Bangalore, IN.chemicalbook.com

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy is a valuable tool for studying this compound, particularly in the context of kinetic studies of its formation and decomposition. The progress of reactions involving this compound can be monitored by observing changes in absorbance at specific wavelengths. For instance, in studies of N-(hydroxymethyl)phthalimidines, a structurally related class of compounds, reactions were followed at 245 nm. amazonaws.com

In one study, the UV spectra of N-benzamidomethyl-4-toluenesulfonamide, a derivative of this compound, were recorded, and the absorption maxima and molar absorption coefficients were determined. indexcopernicus.com Another investigation involving a complex of this compound with 2,4-dihydroxybenzophenone (B1670367) noted that the intramolecular hydrogen bonding influenced the electronic absorption bands. researchgate.net

Kinetic experiments on this compound derivatives have utilized UV-Vis spectroscopy to follow the reactions in aqueous solutions. amazonaws.comnih.gov These studies often involve preparing a stock solution of the compound in a solvent like DMSO and then introducing it into a temperature-controlled cuvette containing the reaction solution. amazonaws.com The change in absorbance over time allows for the determination of observed rate constants. amazonaws.com

| Derivative/Study Context | Wavelength (λmax) | Observations/Applications | Reference |

|---|---|---|---|

| N-(hydroxymethyl)phthalimidine | 245 nm | Reaction progress monitoring | amazonaws.com |

| N-benzamidomethyl-4-toluenesulfonamide | Not specified | Characterization, determination of molar absorption coefficients | indexcopernicus.com |

**6.5. Chromatographic Techniques for Purity and Reaction Monitoring

Chromatographic methods are indispensable for assessing the purity of this compound and for tracking the progress of reactions in which it is a reactant or product.

High-Performance Liquid Chromatography (HPLC) is a powerful technique for conducting kinetic studies of reactions involving this compound and its derivatives. It allows for the separation and quantification of reactants, intermediates, and products over time, providing detailed insights into reaction mechanisms and rates.

For example, HPLC has been employed to study the hydrolysis of this compound derivatives. researchgate.net In these studies, samples are taken from the reaction mixture at various time points, quenched (for instance, with acetonitrile), and then injected into the HPLC system for analysis. rsc.orgprolynxinc.com The resulting chromatograms show peaks corresponding to each component, and the area of these peaks can be used to determine their concentrations.

In research on the metabolic conversion of N-methylbenzamides, HPLC was used to identify this compound as a major metabolite. nih.gov Furthermore, HPLC coupled with mass spectrometry (HPLC-MS) is a common approach for the analysis of this compound and its metabolites in biological matrices like urine. nih.gov This method offers high sensitivity and selectivity, enabling the detection and quantification of these compounds at low concentrations. nih.gov

The choice of column and mobile phase in HPLC is critical for achieving good separation. Reversed-phase columns, such as C8 or C18, are frequently used with mobile phases consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727), often with an acid modifier like trifluoroacetic acid. rsc.org

| Study Type | HPLC Application | Typical Column | Detection Method | Reference |

|---|---|---|---|---|

| Kinetic Studies | Monitoring hydrolysis of derivatives | Reversed-phase (e.g., C8, C18) | UV, MS | researchgate.netrsc.org |

| Metabolism Studies | Identification of metabolites | Reversed-phase | MS | nih.gov |

| Bioanalysis | Quantification in urine | Reversed-phase | MS/MS | nih.gov |

Gas Chromatography-Mass Spectrometry (GC-MS) is another essential technique for the characterization of this compound and its reaction products, particularly for volatile and thermally stable compounds. In GC-MS, the sample is vaporized and separated based on the components' boiling points and interactions with the stationary phase in the GC column. The separated components then enter the mass spectrometer, which provides information about their mass-to-charge ratio, allowing for their identification.